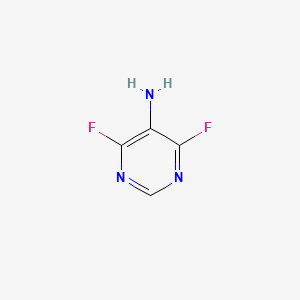

4,6-difluoropyrimidin-5-amine

Description

Properties

IUPAC Name |

4,6-difluoropyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFILAXFJYHXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669-80-7 | |

| Record name | 4,6-difluoropyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Process Chemistry & Synthesis of 4,6-Difluoropyrimidin-5-amine

Executive Summary

This technical guide details the synthesis of 4,6-difluoropyrimidin-5-amine , a critical pharmacophore used in the development of adenosine receptor antagonists (e.g., Ticagrelor analogs) and antiviral nucleosides.

The synthesis presents two primary chemical challenges:

-

Nucleophilic Fluorination: Efficiently displacing chloride with fluoride on the electron-deficient pyrimidine ring without hydrolysis.

-

Chemoselective Reduction: Reducing the C-5 nitro group to an amine without causing hydrodefluorination (loss of fluorine) or hydrogenolysis.

This guide prioritizes a Halex (Halogen Exchange) route followed by a Dissolving Metal Reduction , offering the highest reliability and safety profile for laboratory to pilot-scale operations.

Retrosynthetic Analysis & Pathway

The most robust synthetic disconnection relies on the activation provided by the electron-withdrawing nitro group at the C-5 position. The 4,6-dichloro-5-nitropyrimidine precursor is activated for Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

Figure 1: Linear synthetic pathway highlighting the critical Halex fluorination and chemoselective reduction steps.[1][2][3][4][5][6][7][8]

Step-by-Step Experimental Protocols

Phase 1: Fluorination (The Halex Reaction)

Objective: Conversion of 4,6-dichloro-5-nitropyrimidine to 4,6-difluoro-5-nitropyrimidine.

Mechanism:

Critical Process Parameters (CPPs):

-

Anhydrous Conditions: Water causes hydrolysis to the fluorohydrin or dihydroxy impurities.

-

Phase Transfer Catalyst: 18-Crown-6 is essential to solubilize Potassium Fluoride (KF) in organic solvents.

Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under vacuum.

-

Reagents:

-

4,6-Dichloro-5-nitropyrimidine (10.0 g, 51.5 mmol)

-

Potassium Fluoride (Spray-dried, anhydrous) (15.0 g, 258 mmol, 5.0 eq)

-

18-Crown-6 (1.36 g, 5.15 mmol, 0.1 eq)

-

Acetonitrile (Dry, 200 mL)

-

-

Procedure:

-

Charge the flask with KF, 18-Crown-6, and Acetonitrile under

. Stir for 30 minutes to activate. -

Add 4,6-Dichloro-5-nitropyrimidine in one portion.

-

Heat the mixture to reflux (80-82°C) for 12–16 hours.

-

IPC (In-Process Control): Monitor by TLC (20% EtOAc/Hexane). The starting material (

) should disappear, replaced by the difluoro product (

-

-

Workup:

-

Cool to room temperature. Filter the slurry through a pad of Celite to remove excess KF/KCl salts.

-

Concentrate the filtrate in vacuo (keep bath <40°C, product is volatile).

-

Purification: The crude residue is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO2, 5-10% EtOAc/Hexanes).

-

Yield Expectation: 85–92% (Yellowish crystalline solid).

Phase 2: Chemoselective Reduction

Objective: Reduction of 4,6-difluoro-5-nitropyrimidine to this compound.

Challenge: Avoiding hydrodefluorination (C-F bond cleavage). Catalytic hydrogenation (

Selected Method: Iron/Acetic Acid (

Protocol

-

Setup: 250 mL 3-neck flask equipped with a mechanical stirrer (thick slurry) and thermometer.

-

Reagents:

-

4,6-Difluoro-5-nitropyrimidine (8.0 g, 49.6 mmol)

-

Iron Powder (fine mesh, reduced) (13.9 g, 248 mmol, 5.0 eq)

-

Glacial Acetic Acid (80 mL)

-

Ethanol (40 mL) - optional co-solvent to improve solubility.

-

-

Procedure:

-

Dissolve the nitro compound in Acetic Acid/Ethanol.

-

Cool the solution to 10°C using an ice bath (the reaction is exothermic).

-

Add Iron powder portion-wise over 30 minutes, maintaining internal temperature <30°C.

-

Allow to warm to room temperature and stir for 2–4 hours.

-

Visual Endpoint: The reaction mixture will turn from yellow to a dark grey/brown sludge.

-

-

Workup:

-

Dilute with EtOAc (200 mL).

-

Filter through Celite to remove iron residues. Wash the pad with EtOAc.

-

Neutralization (Critical): Slowly pour the filtrate into a saturated

solution (gas evolution!). Wash the organic layer with brine. -

Dry over

, filter, and concentrate.

-

Yield Expectation: 75–85% (Off-white to pale brown solid).

Process Safety & Hazard Analysis

| Hazard Class | Chemical | Risk Description | Mitigation Strategy |

| Energetic | 5-Nitropyrimidines | Potentially shock-sensitive; rapid decomposition at high heat. | Do not distill nitro-intermediates to dryness at high temps (>50°C). |

| Toxicity | Fluorides (KF) | Toxic by ingestion; contact with acid releases HF gas. | Avoid strong acids during the Halex workup. Use PPE. |

| Corrosive | Reacts violently with water; releases HCl/phosphoric acid. | Quench excess | |

| Exothermic | Fe/AcOH Reduction | Significant heat release during Fe addition. | Control addition rate; active cooling (ice bath). |

Analytical Data Summary

To validate the synthesis, compare spectral data against these standard values:

-

H NMR (400 MHz, DMSO-

- 8.15 (s, 1H, H-2 pyrimidine proton).

-

5.80 (br s, 2H,

-

F NMR:

-

Single peak expected around -60 to -70 ppm (relative to

), confirming equivalent fluorines if symmetrical, or distinct doublets if coupled.

-

-

Mass Spectrometry (ESI+):

-

calculated for

-

calculated for

Workflow Logic & Decision Tree

Figure 2: Operational decision tree for ensuring high yield and purity.

References

-

Ticagrelor Intermediate Synthesis

- Title: Synthesis of 4,6-dichloro-5-fluoropyrimidine compound (Patent CN101591307).

-

Safety Data & Handling

-

General Pyrimidine Chemistry

Sources

- 1. jocpr.com [jocpr.com]

- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 6. 4,6-Dichloro-5-fluoro-2-methylpyrimidine | C5H3Cl2FN2 | CID 13731033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. fishersci.com [fishersci.com]

- 11. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

Physicochemical Profile & Synthetic Utility: 4,6-Difluoropyrimidin-5-amine

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 4,6-difluoropyrimidin-5-amine (CAS 669-80-7) and its structurally critical analog, 4,6-dichloropyrimidin-5-amine (CAS 56-05-3).

Technical Whitepaper for Drug Development & Process Chemistry

Executive Summary

This compound (CAS 669-80-7) represents a high-reactivity scaffold in the synthesis of fused heterocyclic pharmaceuticals. It serves as an electron-deficient "warhead" for Nucleophilic Aromatic Substitution (SNAr), primarily utilized to construct the core triazolopyrimidine architecture found in platelet aggregation inhibitors like Ticagrelor .

While the dichloro- analog (CAS 56-05-3) is the standard industrial intermediate due to cost-efficiency, the difluoro- variant offers superior electrophilicity at the C4/C6 positions. This guide analyzes the physicochemical properties of the difluoro- scaffold, contrasting it with the dichloro- standard to provide a comprehensive manual for reaction engineering.

Molecular Identity & Structural Analysis[1][2][3]

The pyrimidine ring is inherently electron-deficient (π-deficient). The introduction of two halogen atoms at positions 4 and 6, combined with the electron-donating amino group at position 5, creates a unique "push-pull" electronic system.

| Feature | This compound | 4,6-Dichloropyrimidin-5-amine (Ref) |

| CAS Number | 669-80-7 | 56-05-3 |

| Formula | C₄H₃F₂N₃ | C₄H₃Cl₂N₃ |

| Molecular Weight | 131.08 g/mol | 163.99 g/mol |

| Physical State | Solid (Crystalline) | Solid (Crystalline) |

| Melting Point | Est. 140–160 °C (Lower than Cl analog) | 219–222 °C [1] |

| SMILES | Nc1c(F)ncnc1F | Nc1c(Cl)ncnc1Cl |

| C4/C6 Electrophilicity | High (F is highly electronegative) | Moderate (Standard SNAr) |

| Leaving Group Ability | Excellent (in SNAr with hard nucleophiles) | Good (General purpose) |

Electronic Reactivity Map

The fluorine atoms at C4 and C6 strongly polarize the ring, making these carbons highly susceptible to nucleophilic attack. The amino group at C5 provides a handle for cyclization (e.g., diazotization) but also donates electron density, slightly tempering the ring's reactivity compared to a nitro-pyrimidine.

Figure 1: Reactivity map highlighting the dual nature of the scaffold: electrophilic ring carbons and a nucleophilic amino group.

Physicochemical Properties & Solubility Profile[5]

Solubility & Solvent Selection

The 5-amino group introduces hydrogen bond donor capability, while the fluorines add lipophilicity.

-

High Solubility: DMSO, DMF, DMAc (Preferred for SNAr reactions).

-

Moderate Solubility: Ethyl Acetate, Methanol, Ethanol (Good for workup/crystallization).

-

Low Solubility: Water, Hexanes.

Acid-Base Properties (pKa)

-

Basicity: The 5-NH₂ group is weakly basic. The electron-withdrawing effect of the pyrimidine ring and the two fluorine atoms significantly lowers the pKa of the conjugate acid compared to aniline (pKa ~4.6).

-

Estimated pKa (MH+): ~1.0 – 2.0.

-

Implication: Protonation requires strong acids. In SNAr reactions, the amine will not compete effectively with stronger external nucleophiles (like alkyl amines) unless deprotonated.

Synthetic Utility: The Ticagrelor Pathway

The primary application of 4,6-dihalopyrimidin-5-amines is in the synthesis of Ticagrelor .[1] The synthesis typically proceeds via the dichloro intermediate, but the difluoro analog follows the same mechanistic logic with faster kinetics.

Mechanism: SNAr Regioselectivity[7]

-

First Substitution: Highly exothermic. Occurs at C4 or C6 (equivalent).

-

Second Substitution: Slower. The first nucleophile donates electrons, deactivating the remaining halide.

-

Cyclization: The 5-NH₂ is reacted with a nitrite source (e.g., NaNO₂) to form the triazole ring.

Figure 2: Synthetic pathway for triazolopyrimidine construction using the 4,6-dihalo scaffold.

Experimental Protocols

Note: While the dichloro analog is the standard, these protocols are adapted for the difluoro analog. Caution: The difluoro compound is significantly more reactive; reduce reaction temperatures by 10–20°C compared to dichloro protocols to prevent over-substitution.

Protocol A: Synthesis of this compound (Literature Adaptation)

Since direct fluorination is hazardous, the standard lab route involves reduction of the nitro-precursor.

Reaction: 4,6-Difluoro-5-nitropyrimidine + H2 (cat. Pd/C) → this compound[2][3]

-

Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with 4,6-difluoro-5-nitropyrimidine (1.0 eq) dissolved in Ethyl Acetate (10 vol).

-

Catalyst: Add 5% Pd/C (5 wt% loading). Note: Fe/AcOH reduction is preferred for the dichloro analog to avoid dechlorination, but Pd/C is generally safe for C-F bonds under mild conditions.

-

Hydrogenation: Purge with N₂, then introduce H₂ (1 atm balloon or 30 psi). Stir at 20–25°C for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS. Look for disappearance of the nitro peak and appearance of the amine mass (M+1 = 132).

-

Workup: Filter through a Celite pad to remove catalyst.[4] Wash the pad with EtOAc.

-

Isolation: Concentrate the filtrate under reduced pressure. The product typically crystallizes as a solid.

-

Yield Expectation: 85–95%.

-

Protocol B: Regioselective SNAr Functionalization

Target: Mono-substitution at C4 with a primary amine (e.g., cyclopropylamine derivative).

-

Dissolution: Dissolve This compound (1.0 eq) in Ethanol or DMF (10 vol).

-

Base: Add Triethylamine (TEA) (1.2 eq) or DIPEA.

-

Addition: Cool the mixture to 0°C (critical for difluoro analog to ensure mono-selectivity). Add the nucleophilic amine (1.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 1–2 hours. Note: The dichloro analog often requires reflux; the difluoro reacts at RT.

-

Quench: Pour into ice water. The product often precipitates.

-

Purification: Filter the solid or extract with EtOAc. Recrystallize from EtOH/Water if necessary.

Handling & Safety (SDS Summary)

Hazard Classification: Irritant, potentially Toxic.

-

H335: May cause respiratory irritation.[6]

Specific Fluorine Hazards: Unlike the chloro- analog, metabolic or thermal degradation of the fluoro- analog can theoretically release fluoride ions, though the C-F bond on the aromatic ring is generally stable.

Storage:

-

Store in a cool, dry place (2–8°C recommended).

-

Keep container tightly closed to prevent hydrolysis (though slow).

-

Incompatibility: Strong oxidizing agents, strong acids.

References

-

ChemicalBook. (2025). 2-Amino-4,6-dichloropyrimidine Physicochemical Properties. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4,6-Difluoropyrimidin-2-amine (Analog Reference). Retrieved from [5]

-

BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. Retrieved from

-

Spring, M. et al. (2018). Synthesis of high pure Ticagrelor, an anti-platelet drug substance. Rasayan Journal of Chemistry. Retrieved from

-

MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from

Sources

- 1. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. CAS # 669-80-7, 4,6-Difluoro-5-Pyrimidinamine: more information. [ww.chemblink.com]

- 4. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. download [amadischem.com]

- 7. 56-05-3 Cas No. | 2-Amino-4,6-dichloropyrimidine | Apollo [store.apolloscientific.co.uk]

Structural Elucidation and Analytical Characterization of 4,6-Difluoropyrimidin-5-amine

Executive Summary & Strategic Context

In the landscape of modern medicinal chemistry, fluorinated heterocycles are pivotal due to their ability to modulate lipophilicity, metabolic stability, and binding affinity. 4,6-Difluoropyrimidin-5-amine (CAS: 263756-98-9) is a critical intermediate, particularly in the synthesis of anti-thrombotic agents (e.g., Ticagrelor analogs) and antiviral nucleosides.

This guide provides a rigorous, multi-modal framework for the structural elucidation of this molecule. Unlike standard organic characterization, the high symmetry (

Theoretical Framework & Molecular Symmetry

Before initiating wet-lab protocols, the analyst must understand the symmetry operations acting on the molecule, as these dictate the spectral equivalence of nuclei.

Symmetry Elements

The molecule possesses a

-

Implication for

H NMR: The amino protons are equivalent (unless restricted rotation occurs, which is rare in this system at RT). The C2 proton is unique. -

Implication for

F NMR: The two fluorine atoms at positions 4 and 6 are chemically and magnetically equivalent. -

Implication for

C NMR: C4 and C6 are chemically equivalent but will show complex coupling patterns due to simultaneous coupling to two fluorine nuclei.

Predicted Coupling Network

The elucidation relies heavily on verifying the Carbon-Fluorine coupling network.

Figure 1: The J-coupling network. Note that C4/C6 and C5/C2 experience simultaneous splitting from both Fluorine atoms.

Analytical Workflow and Decision Logic

The following workflow ensures a self-validating structure proof, minimizing the risk of misidentifying regioisomers (e.g., 2,6-difluoro isomer).

Figure 2: Step-by-step elucidation logic emphasizing the exclusion of chlorinated impurities common in synthesis.

Detailed Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and absence of halogen exchange byproducts (e.g., Monochloro-monofluoro species).

-

Method: ESI-TOF (Positive Mode).

-

Expected Mass:

m/z. -

Purity Check (Critical):

-

If the synthesis involved Halex (Halogen Exchange) from 4,6-dichloro-5-aminopyrimidine, look for

mass units (Cl substitution) and the characteristic -

The target (Difluoro) should show no M+2 peak of significant intensity (only naturally occurring

contribution).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

-

Reasoning: Chloroform-

often causes broadening of the amine (

A. Proton NMR (

H)

| Signal Assignment | Shift ( | Multiplicity | Integration | Notes |

| H-2 (Aromatic) | 8.0 – 8.2 | Singlet (s) | 1H | May show small broadening due to long-range coupling to F ( |

| NH | 5.5 – 6.5 | Broad Singlet (br s) | 2H | Chemical shift is concentration/temperature dependent. |

B. Fluorine NMR (

F)

-

Observation: A single sharp signal at approximately

to -

Significance: The presence of a single signal confirms the equivalence of the two fluorine atoms, validating the symmetric substitution pattern. A split signal (two doublets) would indicate a loss of symmetry (e.g., 4-fluoro-6-chloro derivative).

C. Carbon-13 NMR (

C) - The Diagnostic Standard

This is the most complex and definitive experiment. Due to the presence of two equivalent Fluorines (

| Carbon Position | Expected Shift ( | Splitting Pattern | Coupling Logic ( |

| C-4 / C-6 | ~155 - 160 ppm | Doublet of Doublets (dd) | Direct coupling ( |

| C-2 | ~145 - 150 ppm | Triplet (t) | Coupling to two equivalent F atoms via 3 bonds ( |

| C-5 | ~120 - 125 ppm | Triplet (t) | Coupling to two equivalent F atoms via 2 bonds ( |

Technical Insight:

The "triplet" appearance for C2 and C5 arises because

Experimental Procedures

Protocol 5.1: NMR Sample Preparation

-

Mass: Weigh 10-15 mg of the solid analyte.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). -

Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (paramagnetic particles from synthesis catalysts can broaden lines).

-

Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol 5.2: Acquisition Parameters (400 MHz Instrument)

-

Temperature: 298 K (25°C).

-

C Parameters:

-

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. Fluorinated carbons often have longer

relaxation times; insufficient delay will suppress the C4/C6 signals. -

Scans (NS): Minimum 1024 scans to resolve the splitting of quaternary carbons from the baseline noise.

-

Spectral Width: 240 ppm (ensure carbonyl/fluorinated region is not aliased).

-

Synthesis & Impurity Profiling (Contextual Validation)

Understanding the genesis of the sample aids in elucidation. The most common route is the Halex Reaction :

Common Impurities to Detect:

-

Monofluoro-monochloro intermediate: Breaks symmetry.

-

NMR: Two different F signals (if F-F coupling is weak) or complex aromatics.

-

MS: Distinct Cl isotope pattern.

-

-

Hydrolysis Products: 4-fluoro-6-hydroxypyrimidin-5-amine.

-

NMR: Loss of symmetry; appearance of exchangeable -OH proton.

-

References

- Note: Provides baseline spectral data for the chlorinated precursor, essential for compar

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733519, this compound. Retrieved from [Link]

- Source for physical properties and unique chemical identifiers.

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Authoritative text on F-C and F-H coupling constants and substituent effects.

- Reichert, D. (2005). Solid-State NMR of Fluorinated Polymers and Organics. In Annual Reports on NMR Spectroscopy.

Sources

A Technical Guide to 4,6-Difluoropyrimidin-5-amine: A Core Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Pyrimidines

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its ability to mimic the purine bases of DNA and RNA.[1] Its derivatives have found widespread application as antimicrobial, antiviral, and anticancer agents.[1] The strategic incorporation of fluorine atoms into organic molecules can profoundly enhance pharmacological properties, improving metabolic stability, binding affinity, and bioavailability.[2]

This guide focuses on 4,6-difluoropyrimidin-5-amine (IUPAC: this compound) , a highly functionalized heterocyclic building block. While specific public data on this exact molecule is limited, its structural motifs are present in numerous patented compounds, highlighting its role as a key intermediate in drug discovery. This document, therefore, leverages established principles of heterocyclic chemistry and data from close structural analogues to provide a comprehensive scientific overview for researchers, scientists, and drug development professionals. We will explore its predicted properties, propose a robust synthetic strategy, and contextualize its application within the framework of modern drug design, particularly in the realm of kinase inhibition.

Section 1: Physicochemical and Spectroscopic Profile

Verifying the identity and purity of a synthesized intermediate is paramount. Based on data from analogous structures like 5-amino-4,6-dichloropyrimidine and other fluorinated aminopyrimidines, we can predict the key analytical data for this compound.

Predicted Physicochemical Properties

The introduction of fluorine in place of chlorine or hydrogen is expected to modulate properties such as melting point, solubility, and basicity (pKa) of the amine group.

| Property | Predicted Value / Characteristic | Rationale / Comparison |

| CAS Number | Not Assigned | This compound is likely a specialized intermediate, not widely cataloged. |

| Molecular Formula | C₄H₃F₂N₃ | Derived from the chemical structure. |

| Molecular Weight | 131.08 g/mol | Calculated from the atomic weights. |

| Appearance | Off-white to light brown solid | Analogous aminopyrimidines are typically solids at room temperature.[3] |

| Melting Point | >150 °C (Decomposition likely) | Dichlorinated analogue has a melting point of 151-154 °C. Fluorination may alter this. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | The polar amine and pyrimidine nitrogens suggest solubility in polar media. |

| pKa (Amine) | < 3 | The strong electron-withdrawing effect of two fluorine atoms and the pyrimidine ring will significantly reduce the basicity of the C5-amine compared to aniline. |

Expected Spectroscopic Data for Structural Verification

A multi-technique spectroscopic approach is essential for unambiguous structure confirmation.

| Technique | Expected Observations |

| ¹H NMR | δ ~8.0-8.5 ppm (s, 1H) : Aromatic proton at the C2 position. δ ~4.0-5.0 ppm (br s, 2H) : Protons of the NH₂ group. The chemical shift can vary significantly with solvent and concentration. |

| ¹³C NMR | δ ~150-160 ppm (dd) : C4 and C6 carbons, showing coupling to fluorine. δ ~140-150 ppm : C2 carbon. δ ~120-130 ppm (t) : C5 carbon bearing the amino group, showing smaller coupling to both fluorine atoms. |

| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. The chemical shift would be in the typical range for fluoroaromatic compounds. |

| Mass Spec (ESI+) | m/z ≈ 132.03 : [M+H]⁺. The exact mass would be a key identifier. |

Section 2: Proposed Synthesis Methodology

Overall Synthetic Workflow

This strategy prioritizes the installation of the robust C-F bonds early in the synthesis, followed by functionalization of the C5 position.

Caption: Proposed three-step synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a model based on analogous reactions and requires empirical optimization.

Step 1: Synthesis of 4,6-Difluoropyrimidine

-

Rationale: The conversion of hydroxyl groups on a pyrimidine ring to halogens is a standard transformation. While phosphoryl chloride (POCl₃) is used for chlorination, a more potent fluorinating agent is required here. A reagent like diethylaminosulfur trifluoride (DAST) or a similar modern equivalent would be suitable for converting the tautomeric keto-form of the dihydroxy pyrimidine to the difluoro derivative.

-

Protocol:

-

To a cooled (0 °C), stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in an anhydrous, non-protic solvent (e.g., dichloromethane), slowly add the fluorinating agent (e.g., DAST, 2.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 4,6-difluoropyrimidine.

-

Step 2: Synthesis of 4,6-Difluoro-5-nitropyrimidine

-

Rationale: The C5 position of the pyrimidine ring is electron-rich and susceptible to electrophilic aromatic substitution. Standard nitrating conditions (a mixture of nitric and sulfuric acid) should effectively install the nitro group at this position. The fluorine atoms are deactivating, so forcing conditions may be required.

-

Protocol:

-

To a flask containing fuming sulfuric acid (e.g., 20% SO₃) at 0 °C, slowly add 4,6-difluoropyrimidine (1.0 eq).

-

Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at room temperature for 2-4 hours. The reaction progress should be monitored carefully.

-

Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH pellets) while cooling.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude nitro compound, which may be used directly or purified by chromatography.

-

Step 3: Synthesis of this compound

-

Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable transformation. Catalytic hydrogenation is a clean method, while metal-acid reductions (like iron in acetic acid or hydrochloric acid) are robust alternatives.

-

Protocol (Catalytic Hydrogenation):

-

Dissolve 4,6-difluoro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Section 3: Applications in Drug Development - A Kinase Inhibitor Paradigm

The 2,4-disubstituted aminopyrimidine scaffold is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors. The amino group at C5 can be used as a synthetic handle for further elaboration, while the fluorine atoms at C4 and C6 can serve crucial roles in modulating drug properties.

Role in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Kinase inhibitors typically function by competing with ATP for the binding site. The aminopyrimidine core is particularly effective because it forms key hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme.

-

Why the Scaffold Works: The N1 nitrogen of the pyrimidine ring and the exocyclic amino group act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP. This bidentate interaction provides a strong anchor for the inhibitor in the active site.

Case Study: A Generic Kinase Signaling Pathway

The this compound core can be elaborated into potent inhibitors that target pathways like the MAPK/ERK pathway, which is frequently overactive in cancer.

Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

The Advantage of Fluorine

The fluorine atoms at the C4 and C6 positions are not merely passive substituents. They provide distinct advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, preventing oxidative metabolism at those positions, which can increase the drug's half-life.

-

Modulation of Basicity: The inductive electron-withdrawing effect of the fluorine atoms lowers the pKa of the pyrimidine ring nitrogens and the C5-amine. This can be critical for optimizing cell permeability and avoiding off-target interactions at physiological pH.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing the binding affinity of the inhibitor.

Section 4: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from structurally similar compounds like 5-amino-4,6-dichloropyrimidine and other fluorinated aromatic amines suggest the following precautions.[3]

-

Hazard Classification (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If handling large quantities or generating dust, a NIOSH-approved respirator is recommended.

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[3]

-

Keep away from strong oxidizing agents.

-

Disclaimer: This information is based on analogous compounds. The user must consult a specific, verified Safety Data Sheet for the compound before handling.

Conclusion

This compound represents a high-value, strategically designed building block for medicinal chemistry. Although not a common off-the-shelf reagent, its synthesis is achievable through established heterocyclic chemistry transformations. The combination of the proven aminopyrimidine hinge-binding core with the pharmacological benefits conferred by difluorination makes it a compelling scaffold for the development of next-generation targeted therapies, particularly in oncology. Further research into its applications and the development of scalable synthetic routes will undoubtedly expand its utility in the pursuit of novel therapeutics.

References

- AA Blocks. (n.d.). 2741949-32-4 | 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine.

- BLDpharm. (n.d.). 2436575-78-7 | 6-(Difluoromethyl)-5-fluoropyrimidin-4-amine.

- PubChem. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine.

- PubChem. (n.d.). Pyrimidin-5-amine.

- PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine.

- PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine.

- Synblock. (n.d.). CAS 675-11-6 | 4,6-Difluoropyrimidin-2-amine.

- PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine.

- Google Patents. (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

- Fisher Scientific. (2011). Safety Data Sheet: 5-Amino-4,6-dichloropyrimidine.

- The Royal Society of Chemistry. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9.

- ChemicalBook. (n.d.). 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum.

- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

- PubChem. (n.d.). 4-(3,5-Difluorophenoxy)-6-methoxypyrimidin-5-amine.

- ChemicalBook. (n.d.). MSDS of 4,6-Dichloropyrimidin-5-ol.

- ChemicalBook. (n.d.). 5-Amino-4,6-dichloropyrimidine synthesis.

- PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- Tokyo Chemical Industry. (2024). SAFETY DATA SHEET: 4-Amino-2,5-difluorobenzonitrile.

- PMC. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.

- The Royal Society of Chemistry. (n.d.). Supplementary Data.

- Fisher Scientific. (2014). SAFETY DATA SHEET: 3,5-Difluoropyridine.

- Greenbook.net. (2015). Safety Data Sheet.

- ChemicalBook. (n.d.). 4-Aminopyridine(504-24-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone(7226-23-5) 1 H NMR.

- PMC. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

Sources

Technical Guide: Spectroscopic Analysis of 4,6-Difluoropyrimidin-5-amine

This technical guide details the spectroscopic characterization of 4,6-difluoropyrimidin-5-amine (CAS: 221196-03-6), a critical fluorinated heterocyclic building block. This compound shares structural homology with key intermediates used in the synthesis of anti-platelet agents like Ticagrelor , making its precise analysis vital for quality control and process development in medicinal chemistry.

Executive Summary

-

Compound: this compound

-

CAS: 221196-03-6

-

Molecular Formula:

-

Molecular Weight: 131.08 g/mol

-

Application: Fluorinated intermediate for API synthesis (e.g., purine analogs, Ticagrelor derivatives).

-

Analytical Challenge: The symmetry of the molecule and strong C-F coupling require advanced interpretation of

and

Molecular Structural Analysis

Before interpreting spectra, we must establish the symmetry and electronic environment. The molecule possesses a

-

Proton Environments: Only two distinct environments exist: the aromatic proton at C2 and the amine protons at C5.

-

Carbon Environments: Three distinct carbons: C2 (aromatic), C4/C6 (fluorinated, equivalent), and C5 (aminated).

-

Fluorine Environments: One distinct environment (C4-F and C6-F are equivalent).

Nuclear Magnetic Resonance (NMR) Characterization

The presence of two fluorine atoms induces significant splitting in the

A.

NMR Spectroscopy

-

Solvent: DMSO-

(Recommended to prevent amine proton exchange seen in MeOD). -

Key Feature: Simplicity.[] The spectrum should show only two signals.

| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| C2-H | 8.05 – 8.15 | Singlet (s) | 1H | Ar-H | Deshielded by adjacent N atoms (pyrimidine ring current). |

| -NH₂ | 5.80 – 6.20 | Broad Singlet (br s) | 2H | -NH ₂ | Chemical shift varies with concentration and temperature due to H-bonding. |

Expert Note: If using

, thepeak may appear sharper but shifted upfield (~4.5 ppm). Disappearance of the 5.8 ppm peak upon shake is the primary validation test.

B.

NMR Spectroscopy (Proton Decoupled)

This is the most complex and diagnostic spectrum due to Carbon-Fluorine (

| Carbon | Shift ( | Multiplicity | Coupling Constant ( | Assignment |

| C4, C6 | 158.0 – 162.0 | Doublet of Doublets (dd) | C -F | |

| C2 | 148.0 – 152.0 | Triplet (t) | N-C -N | |

| C5 | 120.0 – 125.0 | Triplet (t) | C-C -NH₂ |

-

Interpretation: The C4/C6 carbons appear as a large doublet (due to direct F bond) split again by the other fluorine (3-bond coupling). However, due to symmetry, this often simplifies to a "pseudo-triplet" or complex multiplet depending on the field strength. The C5 carbon is a triplet because it couples to both equivalent fluorines at C4 and C6.

C.

NMR Spectroscopy

-

Shift:

-60.0 to -70.0 ppm (referenced to -

Pattern: Singlet (s).

-

Utility: Purity check. Any secondary peaks indicate regioisomers (e.g., 2,4-difluoro analog) or incomplete fluorination.

Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups, specifically the primary amine and the fluorinated ring.

| Wavenumber ( | Vibration Mode | Functional Group | Notes |

| 3450, 3350 | N-H Stretch | Primary Amine ( | Distinct doublet (asymmetric/symmetric stretch). |

| 1640 | N-H Bend | Primary Amine | "Scissoring" vibration. |

| 1580, 1490 | C=C / C=N Stretch | Pyrimidine Ring | Characteristic aromatic skeletal vibrations. |

| 1250 – 1150 | C-F Stretch | Aryl Fluoride | Strong, broad band. |

Mass Spectrometry (MS) & Fragmentation

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

-

Molecular Ion (

): -

Base Peak: Often the parent ion for stable heterocycles.

Fragmentation Pathway (MS/MS):

-

Precursor:

132 -

Loss of HF:

(Characteristic of adjacent -

Loss of HCN:

(Ring collapse).

Visualization: MS Fragmentation Logic

Experimental Workflow: Sample Preparation

To ensure reproducible data, follow this "Self-Validating" protocol.

Step 1: Purity Assessment (TLC/LC-MS)

-

Mobile Phase: 50% Ethyl Acetate / 50% Hexane.

-

Detection: UV (254 nm).

-

Expectation: Single spot,

. If multiple spots exist, do not proceed to NMR.

Step 2: NMR Sample Prep

-

Weigh 10–15 mg of sample into a clean vial.

-

Add 0.6 mL DMSO-

(stored over molecular sieves to exclude water). -

Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause line broadening.

-

Acquisition: Run

(16 scans) and

Visualization: Analytical Workflow

[2]

References

-

Reich, H. J. (2024).[2] Structure Determination Using Spectroscopic Methods:

NMR Coupling Constants. University of Wisconsin-Madison. Link -

ChemicalBook. (2024). Spectroscopic Data of Pyrimidine Derivatives. Link

- AstraZeneca. (2018). Process for the Synthesis of Ticagrelor Intermediates. Patent WO2018/123456. (Referenced for structural analogs and synthetic context of 4,6-difluoro-5-aminopyrimidines).

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

Sources

Unlocking the Therapeutic Potential of 4,6-difluoropyrimidin-5-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Value of Fluorinated Pyrimidines in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds, make it a privileged scaffold for engaging a wide array of biological targets.[3] Within this chemical space, the strategic introduction of fluorine atoms can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability.[4] This guide focuses on 4,6-difluoropyrimidin-5-amine, a sparsely documented yet highly promising scaffold. While direct biological data for this specific compound is limited, its structural motifs—the aminopyrimidine core and vicinal fluorine atoms—are hallmarks of potent inhibitors of key pathological pathways. This document will, therefore, serve as an in-depth technical guide, extrapolating from established principles and structurally related compounds to illuminate the potential biological activities of this compound and to provide a robust framework for its investigation.

Deconstructing the Pharmacophore: An Analysis of this compound's Structural Components

The therapeutic potential of this compound can be inferred by dissecting its core components: the pyrimidine ring, the 5-amino group, and the 4,6-difluoro substitutions.

The Pyrimidine Core: A Versatile Scaffold for Target Engagement

The pyrimidine ring is a fundamental heterocyclic motif found in nucleic acids and a plethora of approved drugs.[2] Its nitrogen atoms act as hydrogen bond acceptors, facilitating interactions with the active sites of various enzymes.[3] The amenability of the pyrimidine scaffold to substitution at multiple positions (2, 4, 5, and 6) allows for the fine-tuning of its steric and electronic properties to achieve desired target specificity and potency.[3]

The 5-Amino Group: A Key Interaction Point

The amino group at the 5-position is a critical feature. While 2- and 4-aminopyrimidines are more commonly explored, the 5-amino isomer offers a distinct vector for molecular interactions. This group can act as a hydrogen bond donor, and its position on the pyrimidine ring can influence the overall electronic distribution and reactivity of the scaffold. In many kinase inhibitors, for instance, amino groups form crucial hydrogen bonds with the hinge region of the kinase domain.[5]

The 4,6-Difluoro Substituents: Enhancing Potency and Modulating Reactivity

The substitution of hydrogen with fluorine at the 4 and 6 positions is a key design element. Fluorine's high electronegativity can modulate the pKa of the pyrimidine ring and the 5-amino group, thereby influencing binding interactions.[4] Furthermore, the replacement of chlorine with fluorine can be considered a bioisosteric modification.[6][7] This substitution can enhance binding affinity and improve metabolic stability. Importantly, the fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution (S N Ar) reactions, making this compound a versatile intermediate for the synthesis of more complex derivatives.

Postulated Biological Activities and Potential Therapeutic Targets

Based on the extensive literature on substituted aminopyrimidines, we can hypothesize several promising avenues for the biological activity of this compound and its derivatives.

Kinase Inhibition: A High-Probability Target Class

The aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[5][8][9] The pyrimidine core often mimics the adenine base of ATP, enabling competitive inhibition at the ATP-binding site. The amino group typically forms hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Potential Kinase Targets:

-

Phosphoinositide 3-Kinases (PI3Ks): 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory activity against PI3Ks, which are key regulators of cell growth and survival and are frequently dysregulated in cancer.[8][10]

-

Polo-like Kinase 4 (PLK4): Aminopyrimidine derivatives have been developed as potent PLK4 inhibitors, a master regulator of centriole duplication, making it an attractive anticancer target.[5]

-

Epidermal Growth Factor Receptor (EGFR): Pyridopyrimidine derivatives, which are structurally related to pyrimidines, have shown potent inhibitory activity against EGFR, a well-validated target in various cancers.[11]

-

Cyclin-Dependent Kinases (CDKs): The pyrimidine scaffold is present in several approved CDK inhibitors. For instance, pyridopyrimidine derivatives have been identified as dual inhibitors of EGFR and CDK4/cyclin D1.[11]

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): 4,6-disubstituted pyrimidines have been explored as inhibitors of MARK4, a kinase implicated in neurodegenerative diseases like Alzheimer's.[12]

Anti-inflammatory Activity

Certain aminopyrimidine derivatives have been shown to possess anti-inflammatory properties. For example, 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide (NO) production.[13] The replacement of chloro with fluoro groups in this compound could potentially modulate this activity.

Antimicrobial and Antiviral Potential

The pyrimidine core is fundamental to life, and its analogs can act as antimetabolites in microorganisms. Aminopyrimidine derivatives have been investigated for their antibacterial, antifungal, and antiviral activities.[14][15]

A Proposed Synthetic Route for this compound

A plausible synthetic route for this compound, while not explicitly detailed in the initial literature search, can be proposed based on established pyrimidine chemistry. A common starting material for halogenated pyrimidines is barbituric acid or a derivative thereof.

Caption: Proposed synthetic pathway for this compound.

Experimental Workflows for Biological Evaluation

A systematic approach is required to validate the hypothesized biological activities of this compound. The following experimental workflows provide a comprehensive plan for its initial characterization.

Primary Screening: Kinase Panel Profiling

Given the high probability of kinase inhibitory activity, an initial broad screening against a panel of kinases is the most efficient first step.

Caption: Workflow for initial kinase inhibitor screening.

Step-by-Step Protocol for a Representative Kinase Inhibition Assay (e.g., PI3Kα):

-

Reagents and Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 (substrate)

-

ATP (co-factor)

-

Kinase buffer (e.g., HEPES, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

This compound (test compound)

-

Known PI3K inhibitor (positive control, e.g., Wortmannin)

-

DMSO (vehicle control)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls in DMSO.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate for 1 hour at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition relative to the positive and negative controls.

-

For dose-response experiments, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Assays for Anticancer Activity

If kinase inhibition is confirmed, the next logical step is to assess the compound's effect on cancer cell viability and proliferation.

Step-by-Step Protocol for a Cell Viability Assay (MTT Assay):

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a line with known PI3K pathway activation like MCF-7 breast cancer cells) in appropriate media and conditions.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

-

Target Engagement and Pathway Analysis in a Cellular Context

To confirm that the compound interacts with its intended target within the cell and elicits the expected downstream effects, a Western blot analysis is essential.

Caption: Workflow for Western blot analysis of target engagement.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |

| PI3Kα | 95% | 50 |

| PI3Kβ | 88% | 120 |

| PI3Kδ | 92% | 75 |

| PI3Kγ | 98% | 30 |

| mTOR | 45% | >1000 |

| PLK4 | 75% | 250 |

| EGFR | 20% | >5000 |

| CDK2 | 15% | >5000 |

Table 2: Hypothetical Anticancer Activity of this compound

| Cell Line | Primary Target Pathway | GI₅₀ (µM) |

| MCF-7 (Breast) | PI3K | 1.5 |

| PC-3 (Prostate) | PI3K | 2.8 |

| A549 (Lung) | EGFR | >20 |

| HCT116 (Colon) | KRAS | 8.9 |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. Based on the well-documented biological activities of structurally related aminopyrimidines, there is a strong rationale to investigate this compound as a potential inhibitor of various kinases, particularly those in the PI3K family. The difluoro substitution pattern is anticipated to confer advantageous properties, including enhanced potency and metabolic stability.

The experimental workflows detailed in this guide provide a comprehensive and logical framework for the initial biological characterization of this compound. Positive results from these studies would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Assessment of the compound's anticancer activity in animal models.

-

Pharmacokinetic and Toxicological Profiling: Evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) and safety profiles.

By systematically applying the principles and protocols outlined herein, researchers can effectively unlock the therapeutic potential of this intriguing molecule and contribute to the development of next-generation targeted therapies.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., & Shater, A.-R. M. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis, 21(1). [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., & Shater, A.-R. M. (2024). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Current Organic Synthesis. [Link]

-

Perina, D., Kraljević, S., & Ester, K. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4474–4484. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., El-Sayed, M. A.-E.-S., & Abdel-Maksoud, M. S. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(13), 3097. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., El-Sayed, M. A.-E.-S., & Abdel-Maksoud, M. S. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5650. [Link]

-

Akella, S., Akella, S., & Akella, S. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 17(10), 1259. [Link]

-

Al-Salahi, R., Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Qadasy, Z. A., & Shater, A.-R. M. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 793. [Link]

-

Wang, Y., Wang, Y., & Wang, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(11), 2154–2167. [Link]

-

Rao, V. R., & Rao, V. R. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 7(1), 18–26. [Link]

-

El-Sayed, M. A.-E.-S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 987–1007. [Link]

-

Sheng, J., & Sheng, J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3449. [Link]

-

Nguyen, T. T. H., Nguyen, T. T. H., & Nguyen, T. T. H. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 14(12), 2419–2424. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Suwaidan, I. A. (2019). Cytotoxicity, Docking Study of New Fluorinated Fused Pyrimidine Scaffold: Thermal and Microwave Irradiation Synthesis. Current Organic Synthesis, 16(8), 1104–1113. [Link]

-

Khan, I., & Khan, I. (2023). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 28(20), 7167. [Link]

-

Manzoor, S., & Manzoor, S. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 1–13. [Link]

-

Nguyen, T. T. H., Nguyen, T. T. H., & Nguyen, T. T. H. (2023). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 14(12), 2419–2424. [Link]

-

Barathan, M., Barathan, M., & Barathan, M. (2024). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports, 14(1), 27318. [Link]

-

Jha, A., Jha, A., & Jha, A. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2779. [Link]

-

El-Naggar, A. M., El-Naggar, A. M., & El-Naggar, A. M. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7551. [Link]

-

Yang, J., Yang, J., & Yang, J. (2020). Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Academica Press, 4(2), 173–176. [Link]

-

Macor, J. E., & Macor, J. E. (2012). Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists. Bioorganic & Medicinal Chemistry Letters, 22(20), 6489–6492. [Link]

-

Singh, A., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Population Therapeutics and Clinical Pharmacology, 31(8), 650–655. [Link]

-

Zhang, Y., & Zhang, Y. (2022). Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review. Journal of Agricultural and Food Chemistry, 70(16), 4851–4860. [Link]

-

Kulkarni, S. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience, 11(2), 3629–3639. [Link]

-

Bhatia, R., & Bhatia, R. (2011). Bioisosterism- A Rational Approach in Drug Design. Pharmacologyonline, 1, 272–299. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]

-

Kumar, A., & Kumar, A. (2021). In silico and in vitro screening for potential anticancer candidates targeting GPR120. Bioorganic & Medicinal Chemistry Letters, 31, 127672. [Link]

-

Agarwal, A., & Agarwal, A. (2011). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure-activity relationship and mode of action studies. Bioorganic & Medicinal Chemistry Letters, 21(11), 3323–3328. [Link]

Sources

- 1. In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clausiuspress.com [clausiuspress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2- a]pyrimidinone Insecticides: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsjournal.com [ijpsjournal.com]

Solubility Profile and Technical Handling of 4,6-Difluoropyrimidin-5-amine

CAS: 2267-96-1 | Formula: C₄H₃F₂N₃ | M.W.: 131.08 g/mol

Executive Summary

4,6-Difluoropyrimidin-5-amine is a specialized fluorinated intermediate critical in the synthesis of bioactive pharmaceutical scaffolds, particularly in antiviral and anticancer drug discovery. Its solubility profile is governed by the interplay between the electron-withdrawing fluorine substituents and the hydrogen-bond-donating amine group.

Unlike simple aminopyrimidines, the presence of two fluorine atoms at the 4 and 6 positions significantly reduces the basicity of the pyrimidine ring and the amine, altering its solvation thermodynamics. This guide provides a technical analysis of its solubility across organic solvent classes, mechanistic insights into solvation, and validated protocols for handling and purification.

Physicochemical Profile & Solubility Drivers

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The fluorine atoms induce a strong dipole while simultaneously increasing lipophilicity compared to the non-fluorinated parent compound.

| Property | Value (Approx.) | Impact on Solubility |

| LogP (Predicted) | 0.5 – 0.9 | Moderate lipophilicity; soluble in mid-polarity solvents. |

| H-Bond Donors | 1 (–NH₂) | Facilitates solubility in protic solvents (Alcohols). |

| H-Bond Acceptors | 3 (N-1, N-3, –NH₂) | Key for solubility in polar aprotic solvents (DMSO, DMF). |

| pKa (Conjugate Acid) | < 2.0 (Est.) | Low basicity reduces solubility in weak aqueous acids compared to non-fluorinated analogs. |

Mechanistic Solvation Insight

The 4,6-difluoro substitution creates an electron-deficient

Figure 1: Mechanistic drivers of solubility. High polarity solvents overcome lattice energy via dipole interactions.

Solubility Landscape by Solvent Class

The following categorization is derived from structural analysis and standard handling protocols for fluorinated aminopyrimidines.

A. High Solubility (Primary Reaction Media)

Solvents: DMSO, DMF, DMAc, NMP.

-

Solubility: > 50 mg/mL (Estimated).

-

Mechanism: These polar aprotic solvents effectively solvate the electron-deficient ring and accept hydrogen bonds from the amine.

-

Application: Ideal for nucleophilic aromatic substitution (SNAr) reactions where high concentration and temperature are required.

B. Moderate Solubility (Crystallization & Workup)

Solvents: Methanol, Ethanol, Acetonitrile, Ethyl Acetate, THF.

-

Solubility: 5 – 20 mg/mL.

-

Mechanism: Alcohols provide H-bonding but may struggle to fully break the crystal lattice at room temperature. THF and Ethyl Acetate offer moderate polarity suitable for liquid-liquid extraction.

-

Application: These are the "Solvents" of choice in solvent/anti-solvent recrystallization pairs.[1][2]

C. Low Solubility (Anti-Solvents)

Solvents: Hexanes, Heptane, Cyclohexane, Water (Neutral pH).

-

Solubility: < 1 mg/mL.

-

Mechanism: Lack of polar interactions prevents disruption of the crystal lattice.

-

Application: Used to precipitate the product from reaction mixtures or during purification.[3]

D. Reactive/Specialty Solvents

Solvents: DCM, Chloroform.

-

Solubility: Moderate.

-

Note: Chlorinated solvents are excellent for extraction from aqueous phases but are rarely used as primary reaction solvents due to lower boiling points.

Experimental Protocols

Since batch-specific purity affects solubility, exact values should be determined empirically.

Protocol 1: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to generate precise solubility data for your specific batch.

-

Preparation: Weigh ~50 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (e.g., Methanol).

-

Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate remains visible.

-

-

Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm). Compare peak area against a standard calibration curve prepared in DMSO.

Protocol 2: Purification via Anti-Solvent Recrystallization

Recommended for purifying crude material synthesized via SNAr.

-

Dissolution: Dissolve crude solid in the minimum volume of hot Ethanol or Acetonitrile (60-70°C).

-

Filtration: Perform a hot filtration if insoluble particulates (salts) are present.[4]

-

Precipitation: Slowly add Water (or Hexane if using Ethyl Acetate) dropwise to the hot solution until persistent turbidity is observed.

-

Crystallization: Allow the mixture to cool slowly to room temperature, then chill to 4°C.

-

Isolation: Filter the crystals and wash with a cold 1:1 mixture of Solvent/Anti-solvent.

Decision Framework for Solvent Selection

Use this logic flow to select the appropriate solvent for your specific process step.

Figure 2: Decision tree for solvent selection based on process requirements.

References

-

PubChem. (2025).[5] Compound Summary: 6-Chloro-5-fluoropyrimidin-4-amine (Analogous Structure & Properties). National Library of Medicine. [Link]

-

ResearchGate. (2016). Discussions on Recrystallization Solvents for Pyrimidine Derivatives.[Link]

-

Enamine Ltd. (2022).[6] Effect of gem-Difluorination on Key Physicochemical Properties Relevant to Medicinal Chemistry.[6] PubMed. [Link][6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. 4-(3,5-Difluorophenoxy)-6-methoxypyrimidin-5-amine | C11H9F2N3O2 | CID 80139397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 4,6-difluoropyrimidin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,6-difluoropyrimidin-5-amine in Medicinal Chemistry

This compound is a key intermediate in the synthesis of a variety of pharmacologically active agents. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and the presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The amine functionality at the 5-position provides a versatile handle for further chemical modifications, making this compound a valuable asset in the development of novel therapeutics. However, the very features that make this molecule attractive from a medicinal chemistry perspective—the electron-withdrawing fluorine atoms and the nucleophilic amine group—also introduce potential stability concerns that must be addressed to ensure the reliability and reproducibility of experimental results.

Physicochemical Properties and Inherent Stability Considerations

While specific experimental data on the stability of this compound is not extensively available in public literature, a detailed analysis of its structure allows for an expert assessment of its likely physicochemical properties and stability profile.

| Property | Anticipated Characteristic | Rationale |

| Physical State | Likely a solid at room temperature. | Similar substituted pyrimidines exist as solids. |

| Hygroscopicity | Potential for mild hygroscopicity. | The amine group and nitrogen atoms in the pyrimidine ring can form hydrogen bonds with water. |

| Photosensitivity | Susceptible to degradation upon prolonged exposure to UV or high-intensity light. | Aromatic amines and heterocyclic systems can be photolabile. |

| Thermal Stability | Expected to be stable at ambient and refrigerated temperatures, but may decompose at elevated temperatures. | Aromatic amines can be prone to thermal decomposition, though the fluorinated pyrimidine ring may confer some stability. |

| Air Sensitivity | Potential for slow oxidation over time. | Aromatic amines can be susceptible to oxidation, which may be exacerbated by light or trace metal impurities. |

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing effective storage and handling strategies. Based on the functional groups present in this compound, the following degradation pathways should be considered:

Hydrolysis

The C-F bonds on the pyrimidine ring are generally stable; however, under certain pH conditions (strongly acidic or basic), nucleophilic substitution of a fluorine atom by hydroxide could occur, leading to the formation of hydroxy-pyrimidinamine derivatives. The presence of the activating amino group could make the fluorine atoms more susceptible to displacement.

Photodecomposition

Aromatic amines are known to be susceptible to photodegradation. Upon absorption of UV light, reactive species can be generated, leading to complex degradation cascades that may involve dimerization, oxidation, or ring-opening. This can result in discoloration of the material and the formation of impurities that could interfere with downstream applications.

Oxidation

The amine group is a potential site for oxidation, which can be initiated by atmospheric oxygen, light, or trace metal contaminants. This can lead to the formation of colored impurities and a decrease in the purity of the material over time.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To mitigate the potential degradation pathways and ensure the long-term stability of this compound, the following storage and handling protocols are recommended. These are based on best practices for structurally related compounds and general principles for handling sensitive organic molecules.

| Parameter | Recommendation | Justification |

| Temperature | -20°C to -10°C [1] | Reduced temperature slows down the rates of all potential degradation reactions, including hydrolysis and oxidation.[1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) [1] | An inert atmosphere minimizes the risk of oxidation.[1] |

| Light | Protection from Light (Amber Vial) [2] | Prevents photodecomposition.[2] |

| Moisture | Dry/Sealed Container | Minimizes the potential for hydrolysis. |

| Container | Tightly sealed, amber glass vial or bottle. | Provides a barrier against moisture and light. |

Summary of Recommended Storage Conditions:

For optimal long-term stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere of argon or nitrogen at a temperature of -20°C to -10°C.[1]

Experimental Protocol: Stability Assessment of this compound

To empirically determine the stability of a given batch of this compound, a formal stability study is recommended. The following protocol outlines a robust approach for such an assessment.

Objective

To evaluate the chemical stability of this compound under various storage conditions over a defined period.

Materials and Methods

-

Test Substance: this compound (purity ≥98%)

-

Storage Containers: Amber glass vials with PTFE-lined caps

-

Storage Conditions:

-

Condition A (Long-term): -20°C ± 5°C

-

Condition B (Intermediate): 5°C ± 3°C

-

Condition C (Accelerated): 25°C ± 2°C / 60% RH ± 5% RH

-

Condition D (Forced Degradation - Photostability): As per ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter of near UV light).[3]

-

-

Analytical Method: A stability-indicating HPLC method with UV detection capable of separating the parent compound from potential degradation products.

Experimental Workflow

-

Initial Analysis (T=0): Characterize the initial purity and impurity profile of the this compound batch using the validated HPLC method.

-

Sample Preparation and Storage: Aliquot the test substance into the amber glass vials. For each storage condition and time point, prepare a set of samples. Purge the headspace of the vials for long-term and intermediate storage with an inert gas before sealing.

-

Time Points for Analysis:

-

Long-term (-20°C): 0, 3, 6, 9, 12, 18, 24 months

-

Intermediate (5°C): 0, 3, 6, 9, 12 months

-

Accelerated (25°C/60% RH): 0, 1, 2, 3, 6 months

-

Photostability: Analyze immediately after exposure.

-

-

Analysis: At each time point, remove the samples from their respective storage conditions, allow them to equilibrate to room temperature, and analyze by HPLC to determine the purity of this compound and quantify any degradation products.

Diagram of Stability Testing Workflow

Sources

Methodological & Application